

Physicochemical properties of Ethyl 2-(1H-pyrazol-1-yl)acetate

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Compound of Interest

Compound Name: **Ethyl 2-(1H-pyrazol-1-yl)acetate**

Cat. No.: **B160644**

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An In-depth Technical Guide to the Physicochemical Properties of **Ethyl 2-(1H-pyrazol-1-yl)acetate**

Introduction

Ethyl 2-(1H-pyrazol-1-yl)acetate is a heterocyclic organic compound featuring a pyrazole ring N-substituted with an ethyl acetate group. As a derivative of pyrazole, a core structure in many pharmaceutically active compounds, this molecule serves as a valuable building block in medicinal chemistry and drug discovery. Its physicochemical properties are critical for understanding its behavior in biological systems, guiding lead optimization, and developing synthetic routes. This document provides a comprehensive overview of its known properties, supported by experimental protocols and logical workflows.

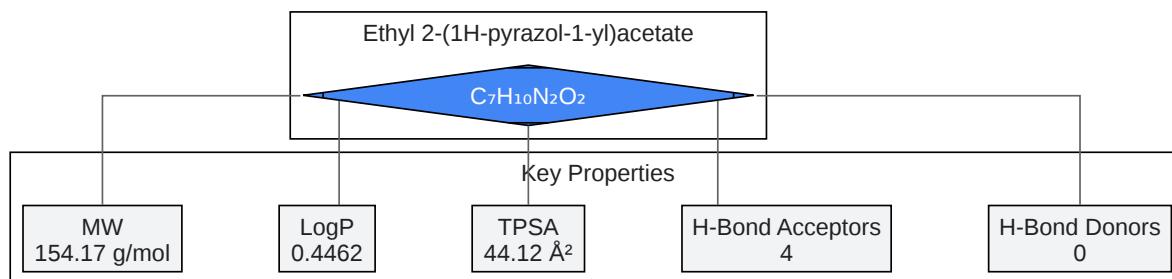
Physicochemical and Computational Data

The fundamental physicochemical characteristics of **Ethyl 2-(1H-pyrazol-1-yl)acetate** determine its solubility, permeability, and potential for intermolecular interactions. The data presented below, largely derived from computational models, offers key insights for researchers.

Table 1: Physicochemical Properties of **Ethyl 2-(1H-pyrazol-1-yl)acetate**

Property	Value	Source
CAS Number	10199-61-8	[1]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	154.17 g/mol	[1]
LogP (octanol/water)	0.4462	[1]
Topological Polar Surface Area (TPSA)	44.12 Å ²	[1]
Hydrogen Bond Acceptors	4	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	3	[1]

| SMILES | CCOC(=O)CN1C=CC=N1 |[\[1\]](#) |



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Caption: Overview of key physicochemical properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines protocols for the synthesis and characterization of **Ethyl 2-(1H-pyrazol-1-**

yl)acetate.

Synthesis Protocol: N-Alkylation of Pyrazole

The synthesis of **Ethyl 2-(1H-pyrazol-1-yl)acetate** is typically achieved via the N-alkylation of a pyrazole ring with an appropriate ethyl haloacetate. The following protocol is adapted from a similar synthesis of a substituted pyrazole acetate.[2]

1. Materials and Reagents:

- Pyrazole
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Ethyl bromoacetate
- Anhydrous N,N-Dimethylformamide (DMF)
- Methylene chloride
- Magnesium sulfate ($MgSO_4$)
- Water (deionized)
- Ethyl acetate
- Hexane

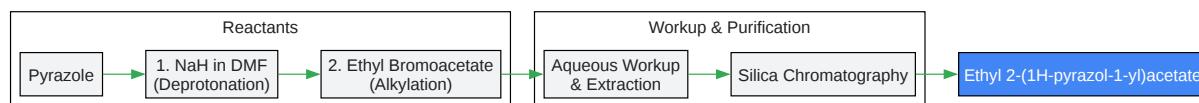
2. Procedure:

- To a slurry of sodium hydride (1.2 eq.) in anhydrous DMF at room temperature, add a solution of pyrazole (1.0 eq.) in DMF.
- Stir the resulting mixture for 1 hour at room temperature to ensure complete deprotonation of the pyrazole.
- Add ethyl bromoacetate (1.0 eq.) to the reaction mixture.
- Heat the reaction to approximately 100°C for 2 hours.

- After cooling to room temperature, pour the reaction mixture into water.
- Extract the aqueous layer with methylene chloride.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

3. Purification:

- The resulting crude oil can be purified using silica gel column chromatography, typically with a mobile phase such as 25% ethyl acetate in hexane, to isolate the desired N1-substituted product.[2]



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Caption: General workflow for the synthesis of **Ethyl 2-(1H-pyrazol-1-yl)acetate**.

Characterization Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a definitive analytical method for confirming the identity and purity of volatile and semi-volatile compounds like **Ethyl 2-(1H-pyrazol-1-yl)acetate**. The following is a standard operating procedure that can be applied for its analysis.[3]

1. Sample Preparation:

- Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in a suitable solvent (e.g., ethyl acetate or dichloromethane).
- Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

- Transfer the final diluted solution to an autosampler vial for analysis.[3]

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph:

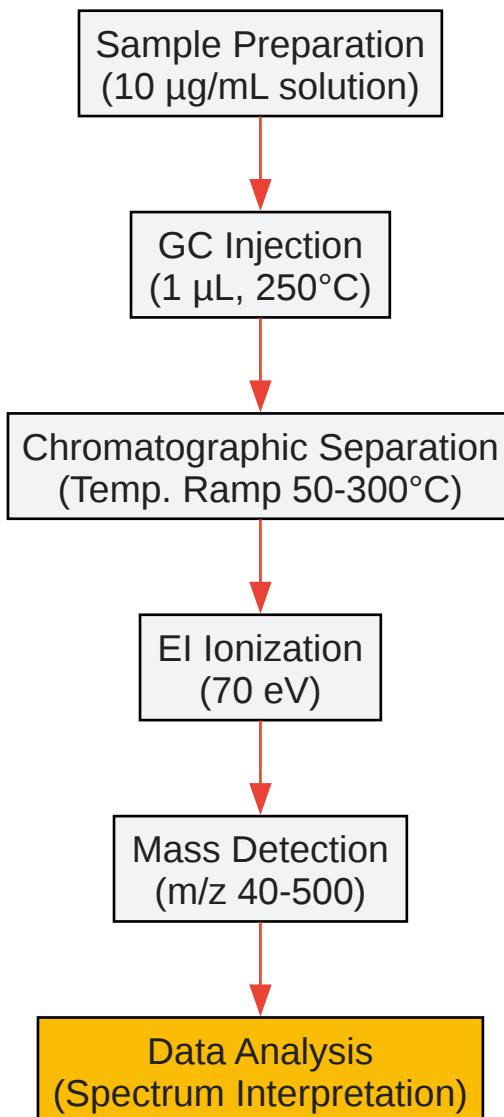
- Injector Temperature: 250°C
- Injection Volume: 1 µL
- Split Mode: Splitless or a high split ratio (e.g., 50:1)
- Oven Program: Initial temperature of 50°C, hold for 1 minute. Ramp at 10°C/min to 300°C. Hold at 300°C for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

- Mass Spectrometer:

- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Solvent Delay: 3-5 minutes.[3]

3. Data Analysis:

- The resulting mass spectrum is analyzed to identify the molecular ion peak (M+) and characteristic fragmentation patterns, which can be compared against theoretical values or library data to confirm the structure of **Ethyl 2-(1H-pyrazol-1-yl)acetate**.

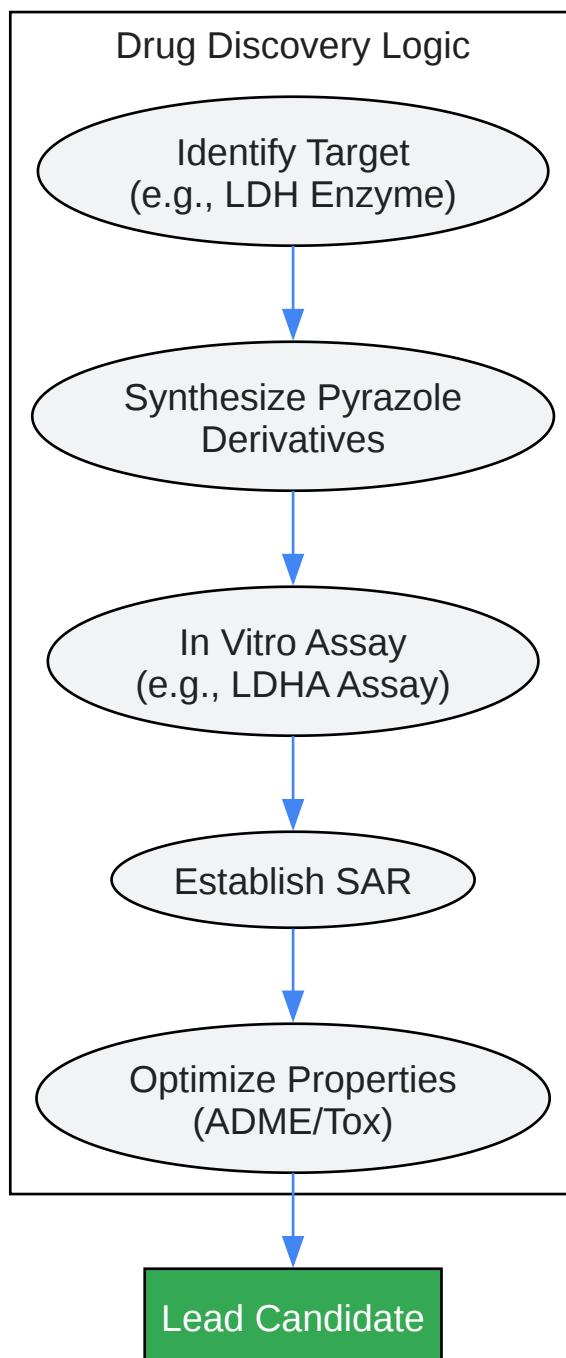


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Caption: Experimental workflow for GC-MS analysis.

Biological Context and Signaling Pathways

While specific signaling pathways for **Ethyl 2-(1H-pyrazol-1-yl)acetate** are not extensively documented, pyrazole derivatives are known to exhibit a wide range of biological activities. They are often investigated as inhibitors of enzymes such as lactate dehydrogenase (LDH), which plays a role in cancer metabolism.^[4] The development of pyrazole-based inhibitors often involves a structured discovery process.



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Caption: Logical workflow for pyrazole-based inhibitor discovery.

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